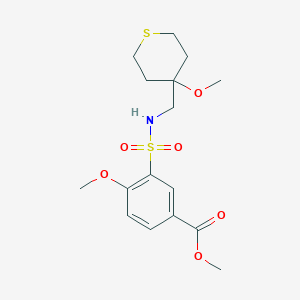

methyl 4-methoxy-3-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Approaches

Studies have focused on the synthesis of related compounds, highlighting methodologies that could be applicable to methyl 4-methoxy-3-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate. For example, the synthesis of 4-Aryl-2-sulfenyl-2H-1-benzothiopyran derivatives via cyclization processes reveals techniques that could be adapted for constructing similar complex molecules (Kobayashi et al., 2006).

Photophysical and Photochemical Properties

Research into the photophysical and photochemical properties of related compounds, such as the study of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, provides insights into how substituents like methoxy groups influence quantum yields and excited-state dynamics. These studies offer foundational knowledge for understanding the behavior of complex benzoate derivatives under various conditions (Kim et al., 2021).

Environmental and Biological Interactions

Biodegradation and Environmental Impact

Research on the interactions of related substrates with enzyme systems, like the 4-methoxybenzoate O-demethylating system from Pseudomonas putida, highlights the potential environmental fate and biodegradation pathways of complex benzoates. Understanding these mechanisms is crucial for assessing the environmental impact of chemical compounds and their derivatives (Bernhardt et al., 1973).

Photodynamic Therapy Applications

The development of new compounds with high singlet oxygen quantum yields, such as the synthesis of zinc phthalocyanine derivatives, underscores the potential therapeutic applications of complex benzoates in photodynamic therapy. These compounds' ability to generate reactive oxygen species upon light activation makes them candidates for cancer treatment and other medical applications (Pişkin et al., 2020).

Advanced Materials and Catalysis

Polymerization Processes

Investigations into nitroxide-mediated photopolymerization processes using compounds with specific functional groups provide insights into the synthesis and development of new polymeric materials. Such studies indicate the potential of complex benzoates in initiating or modulating polymerization reactions, which are pivotal in creating advanced materials with tailored properties (Guillaneuf et al., 2010).

Catalysis and Chemical Transformations

The catalytic reduction of benzoic acid derivatives on metal oxides, exemplified by studies on yttrium oxide, provides valuable information on the reactivity and potential catalytic applications of this compound and related compounds. Such reactions are fundamental in organic synthesis and industrial chemical processes (King & Strojny, 1982).

properties

IUPAC Name |

methyl 4-methoxy-3-[(4-methoxythian-4-yl)methylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6S2/c1-21-13-5-4-12(15(18)22-2)10-14(13)25(19,20)17-11-16(23-3)6-8-24-9-7-16/h4-5,10,17H,6-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKDERTUKAYROY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2(CCSCC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

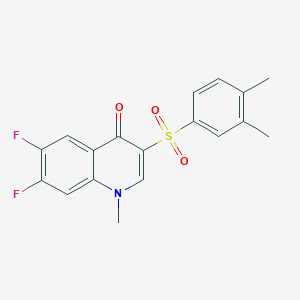

![3-fluoro-4-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2670961.png)

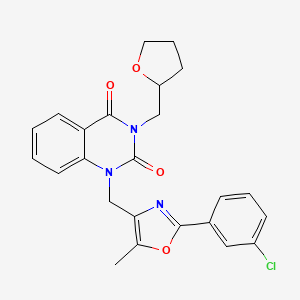

![5-tert-butyl-3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2670963.png)

![(2Z)-6,8-dichloro-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2670964.png)

![4-[(4-Methoxyphenyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2670972.png)

![(Z)-methyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate](/img/structure/B2670974.png)

![(2E)-3-[(2-chloro-6-fluorobenzyl)thio]-3-[(3,5-dimethylphenyl)amino]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2670975.png)

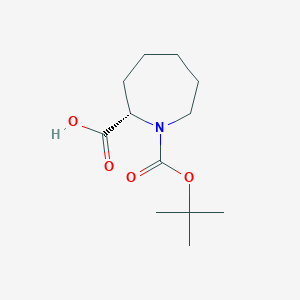

![Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate](/img/no-structure.png)